molecular formula C10H16O B161961 2-Cyclodecen-1-one CAS No. 10035-97-9

2-Cyclodecen-1-one

Cat. No. B161961
CAS RN: 10035-97-9
M. Wt: 152.23 g/mol
InChI Key: ZJVWSGLEWZZJFQ-VURMDHGXSA-N
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Description

2-Cyclodecen-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure and potential biological activity.

Mechanism Of Action

The mechanism of action of 2-Cyclodecen-1-one is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. Further research is needed to fully elucidate the mechanism of action of 2-Cyclodecen-1-one.

Biochemical And Physiological Effects

Studies have shown that 2-Cyclodecen-1-one exhibits various biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-Cyclodecen-1-one has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, the compound has been shown to exhibit anti-viral activity by inhibiting the replication of various viruses, including HIV and HCV.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclodecen-1-one in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds. In addition, the compound exhibits potential biological activity, making it a promising candidate for further research. However, one of the limitations of using 2-Cyclodecen-1-one in lab experiments is its low yield and high cost of synthesis.

Future Directions

There are several future directions for research on 2-Cyclodecen-1-one. One direction is to further elucidate the mechanism of action of the compound, particularly its anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is to explore the potential applications of 2-Cyclodecen-1-one in material science, particularly in the synthesis of polymers and copolymers. Furthermore, future research could focus on developing more efficient and cost-effective methods for the synthesis of 2-Cyclodecen-1-one.

Synthesis Methods

The synthesis of 2-Cyclodecen-1-one can be achieved through various methods, including the oxidation of 2-Cyclodecen-1-ol using oxidizing agents such as CrO3 or KMnO4. Another method involves the cyclization of 1,5-hexadiene using a palladium catalyst. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-Cyclodecen-1-one has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cyclodecen-1-one is used as a precursor for the synthesis of various compounds, such as cyclic ethers and lactones. In medicinal chemistry, 2-Cyclodecen-1-one has been studied for its potential biological activity, including anti-inflammatory, anti-tumor, and anti-viral properties. In material science, 2-Cyclodecen-1-one has been used as a monomer for the synthesis of various polymers and copolymers.

properties

CAS RN

10035-97-9

Product Name

2-Cyclodecen-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2Z)-cyclodec-2-en-1-one

InChI

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6-

InChI Key

ZJVWSGLEWZZJFQ-VURMDHGXSA-N

Isomeric SMILES

C1CCC/C=C\C(=O)CCC1

SMILES

C1CCCC=CC(=O)CCC1

Canonical SMILES

C1CCCC=CC(=O)CCC1

Origin of Product

United States

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